Triphenylsulfonium Tetrafluoroborate

Catalog No.
S1897002
CAS No.
437-13-8
M.F
C18H15BF4S
M. Wt
350.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsulfonium Tetrafluoroborate

CAS Number

437-13-8

Product Name

Triphenylsulfonium Tetrafluoroborate

IUPAC Name

triphenylsulfanium;tetrafluoroborate

Molecular Formula

C18H15BF4S

Molecular Weight

350.2 g/mol

InChI

InChI=1S/C18H15S.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1

InChI Key

RTWMEMGVYYTCOZ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Application in Polymer Light-Emitting Diodes

Application in Photolithographic Materials

Application in Synthesis of Nonmetal Cation Tetrafluoroborates

Application in Hybrid Materials

Application in Biomedical Sector

Application in Polymerization Initiators

Triphenylsulfonium tetrafluoroborate is an organosulfonium salt characterized by the presence of a triphenylsulfonium cation paired with a tetrafluoroborate anion. Its chemical formula is C18H18BF4SC_{18}H_{18}BF_4S, and it is recognized for its role as a photoinitiator in various polymerization processes. The compound exhibits a high degree of stability under ambient conditions, which makes it suitable for applications in photo

The mechanism of action for triphenylsulfonium tetrafluoroborate is still under investigation. However, its potential lies in its positively charged triphenylsulfonium group, which can interact with negatively charged biomolecules like proteins in certain research applications, such as protein crosslinking in proteomics [].

. Upon exposure to ultraviolet light, it can undergo photolysis, leading to the generation of reactive sulfonium ions. These ions can initiate cationic polymerization of epoxides and other monomers, resulting in the formation of cross-linked polymer networks. The photochemical behavior of this compound has been extensively studied, revealing its ability to facilitate various organic transformations through electron transfer mechanisms and radical generation .

Triphenylsulfonium tetrafluoroborate can be synthesized through several methods, with one common approach involving the reaction of triphenylsulfonium chloride with potassium tetrafluoroborate. The process typically follows these steps:

  • Dissolve triphenylsulfonium chloride in an appropriate solvent.
  • Add potassium tetrafluoroborate to the solution.
  • Stir the mixture at room temperature until complete dissolution occurs.
  • Isolate the resulting precipitate through filtration and wash with cold solvent to purify the product.

This method yields high-purity triphenylsulfonium tetrafluoroborate suitable for further applications .

Triphenylsulfonium tetrafluoroborate finds application primarily in the field of polymer chemistry, where it serves as a photoinitiator for cationic polymerization processes. Its ability to generate reactive cations upon UV irradiation makes it valuable in producing coatings, adhesives, and other materials that require rapid curing under light exposure. Additionally, it is utilized in organic synthesis as a catalyst for various reactions, including electrophilic aromatic substitutions and alkylations .

Studies involving triphenylsulfonium tetrafluoroborate have focused on its interactions with different substrates under light irradiation. For instance, research has demonstrated its capacity to react with amino acids, leading to decarboxylation and other transformations. Such interactions highlight its potential utility in biochemical applications and synthetic organic chemistry .

Several compounds exhibit similarities to triphenylsulfonium tetrafluoroborate in terms of structure and reactivity. Below is a comparison table highlighting some of these compounds:

Compound NameStructure TypeNotable Properties
Triphenylphosphonium tetrafluoroboratePhosphonium saltOften used as a catalyst in organic synthesis
2,4,6-Triphenylpyrylium tetrafluoroboratePyrylium saltFunctions as a photosensitizer in electron transfer reactions
Benzyltriethylammonium tetrafluoroborateAmmonium saltUtilized in phase transfer catalysis

Uniqueness: Triphenylsulfonium tetrafluoroborate is distinguished by its specific sulfonium structure that allows for efficient cation generation upon photolysis, making it particularly effective for initiating cationic polymerizations compared to other salts .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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